molecular formula C12H12F3N3O2 B3073610 2-(6-Ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1018125-51-3

2-(6-Ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B3073610
CAS No.: 1018125-51-3
M. Wt: 287.24 g/mol
InChI Key: QYIXIAYMJXPWQO-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of similar compounds involves procedures such as a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction . Another method involves the use of a stainless steel autoclave, where an ethanolic solution of 10% palladium carbon is added, followed by hydrogenation under 4bar pressure .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety. The trifluoromethyl group is a functional group that has the formula -CF3, and the pyridine moiety is a basic heterocyclic organic compound with the chemical formula C5H5N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of the trifluoromethyl group and the pyridine moiety. The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : This compound has been utilized in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives. An example includes the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid. This process is significant for preparing new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Applications in Anticancer Research

  • Anticancer Agent Synthesis : The compound serves as a key intermediate in synthesizing novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives. These derivatives have shown promising anticancer activity against human cancer cell lines, with 1,2,4 triazole derivatives being particularly notable (Nagender et al., 2016).

Exploration in Antimicrobial Research

  • Antimicrobial Potential Exploration : Research has been conducted to synthesize and evaluate a library of substituted pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moiety and trifluoromethyl group for their in vitro antibacterial and antifungal activities. These compounds have shown potential in combating pathogenic bacterial strains and fungal yeasts (Chandak et al., 2013).

Other Relevant Research

  • Molecular Docking and Screening : Novel pyridine and fused pyridine derivatives, including those derived from this compound, have undergone in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

  • X-ray Powder Diffraction Data : This compound is also involved in the synthesis of important intermediates in pharmaceutical applications. For instance, it played a role in the synthesis of an intermediate in the anticoagulant, apixaban, with reported X-ray powder diffraction data (Wang et al., 2017).

Future Directions

The future directions for the research and application of this compound could involve discovering many novel applications of TFMP derivatives in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

2-[6-ethyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2/c1-3-7-4-8(12(13,14)15)10-6(2)17-18(5-9(19)20)11(10)16-7/h4H,3,5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIXIAYMJXPWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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2-(6-Ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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2-(6-Ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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2-(6-Ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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2-(6-Ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 6
2-(6-Ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

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